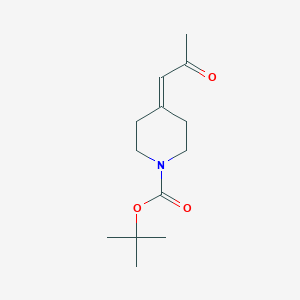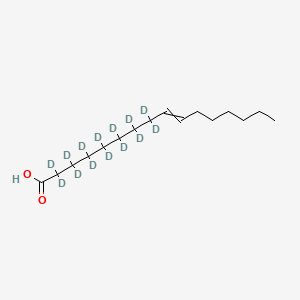
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is a deuterated fatty acid derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid typically involves the deuteration of hexadec-9-enoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions generally include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts allows for the production of significant quantities of deuterated fatty acids. The purity and yield of the final product can be optimized through careful control of reaction parameters and purification techniques.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a fully saturated deuterated fatty acid.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Fully saturated deuterated fatty acids.
Substitution: Various deuterated derivatives depending on the substituent introduced.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing oxidative stress.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid involves its interaction with various molecular targets and pathways. Deuterium substitution can alter the bond strength and reaction rates, leading to changes in the compound’s biological activity. The compound may interact with enzymes involved in fatty acid metabolism, affecting their activity and stability. Additionally, deuteration can reduce the rate of oxidative degradation, enhancing the compound’s stability and efficacy.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: A fluorinated compound with similar applications in surface modification and materials science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of specialty coatings and materials.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Utilized in the synthesis of nanomaterials and surface functionalization.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is unique due to its deuterium content, which imparts distinct physical and chemical properties. Unlike fluorinated compounds, deuterated compounds are often used in biological and medical research due to their biocompatibility and ability to provide insights into metabolic processes.
属性
分子式 |
C16H30O2 |
|---|---|
分子量 |
268.49 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI 键 |
SECPZKHBENQXJG-QGQMVISYSA-N |
手性 SMILES |
[2H]C([2H])(C=CCCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
规范 SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11722654.png)
![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)
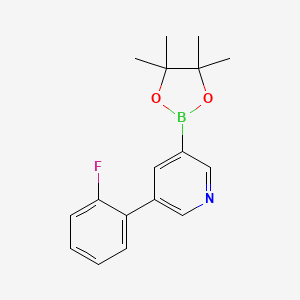
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)

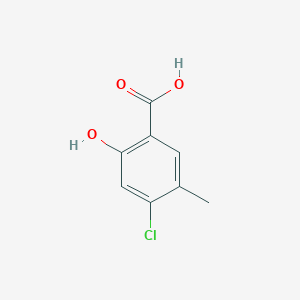

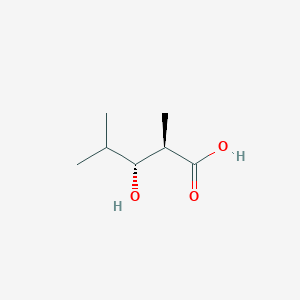

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)

